molecular formula C8H5ClN2S B8415862 4-Chloro-2-(pyridin-3-yl)thiazole

4-Chloro-2-(pyridin-3-yl)thiazole

Cat. No.: B8415862
M. Wt: 196.66 g/mol
InChI Key: VHEAEGYKRAYYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(pyridin-3-yl)thiazole is a useful research compound. Its molecular formula is C8H5ClN2S and its molecular weight is 196.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

4-chloro-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C8H5ClN2S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H

InChI Key

VHEAEGYKRAYYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of pyridin-3-ylboronic acid (3.87 g, 31.5 mmol) in toluene (120 mL) was added 2,4-dichlorothiazole (4.62 g, 30 mmol) followed by ethanol (60 mL) and a 2.0 M solution of K2CO3 (30.0 mL, 60.0 mmol). The solution was degassed by applying vacuum and then purging with nitrogen (3 times). To the reaction mixture was added tetrakis(triphenylphosphine)palladium (0) (1.733 g, 1.500 mmol) and the flask was heated at 95° C. under nitrogen for 16 hours. The aqueous layer was removed and the organic layer was concentrated. The crude product was purified via silica gel chromatography (0-100% ethyl acetate/hexanes) to afford the title compound as a brown solid (4.6 g, 74%): mp 84-86° C.; IR (KBr) 3092 cm−1; 1H NMR (400 MHz, CDCl3) δ 9.16-9.13 (m, 1H), 8.69 (dd, J=4.8, 1.6 Hz, 1H), 8.23 (ddd, J=8.0, 2.2, 1.7 Hz, 1H), 7.40 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 7.16 (s, 1H).
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
1.733 g
Type
catalyst
Reaction Step Six
Yield
74%

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